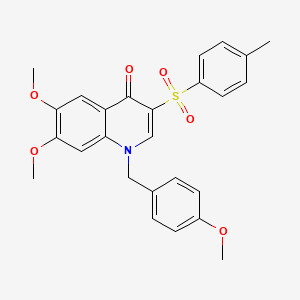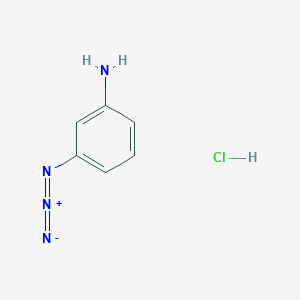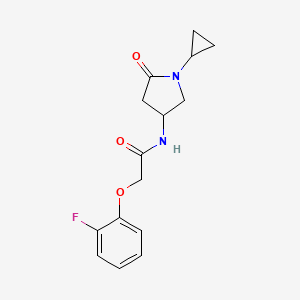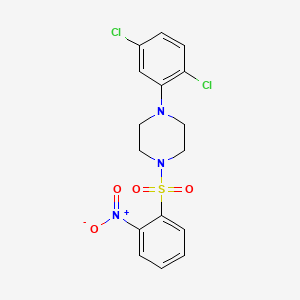
6,7-dimethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H25NO6S and its molecular weight is 479.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Binding Studies
6,7-Dimethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one has been studied for its synthesis and binding properties, particularly in relation to apamin-sensitive Ca2+-activated K+ channels. It was found that methoxylated derivatives of this compound show a higher affinity for these binding sites, with specific structural modifications enhancing this affinity. Electrophysiological studies demonstrated the compound's ability to block afterhyperpolarization in rat dopaminergic neurons, highlighting its potential application in neurological research and drug development (Graulich et al., 2006).
Structural Analysis Techniques
The compound has also been utilized in structural analysis studies. For instance, its derivatives have been differentiated using proton magnetic resonance, providing a method to determine the position of substituents on the isoquinoline nucleus. This technique is valuable for elucidating the mechanisms of cyclization in synthetic chemistry, contributing to a deeper understanding of complex molecular structures (Waigh, 1980).
Discovery of New Compounds
Research into the chemical constituents of Thalictrum delavayi has led to the isolation of new compounds related to this compound. This work contributes to the field of natural product chemistry, expanding the repertoire of molecules available for pharmacological testing and potential drug development (Wang et al., 2003).
Photolabile Protecting Groups
The compound's structure has influenced the development of photolabile protecting groups for carboxylic acids. Studies have shown that derivatives based on similar structures possess high quantum efficiency for photo-induced release, making them suitable for controlled drug delivery applications and the study of biological processes in vivo (Fedoryak & Dore, 2002).
Sigma-2 Receptor Probes
In the context of neuropharmacology, derivatives of this compound have been evaluated as sigma-2 receptor probes. These studies are crucial for understanding the role of sigma-2 receptors in diseases and developing targeted therapies for psychiatric and neurological disorders (Xu et al., 2005).
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-17-5-11-20(12-6-17)34(29,30)25-16-27(15-18-7-9-19(31-2)10-8-18)22-14-24(33-4)23(32-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWJVTFGXNQJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-chlorobenzyl)-N-(3-ethoxypropyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide](/img/structure/B2782260.png)


![N-(2,5-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2782266.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2782272.png)
![N-[4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2782273.png)
![(E)-4-(Dimethylamino)-N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-enamide](/img/structure/B2782274.png)


![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2782277.png)
![(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B2782278.png)
